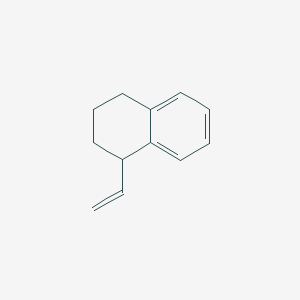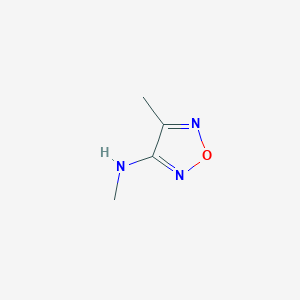
N,4-dimethyl-1,2,5-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-dimethyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound belonging to the oxadiazole family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-1,2,5-oxadiazol-3-amine typically involves the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione. This reaction is carried out under acidic conditions, often using acetic acid (AcOH) as the solvent. The reaction proceeds via the Paal–Knorr reaction mechanism, leading to the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N,4-dimethyl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N,4-dimethyl-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antiproliferative activity, making it a candidate for studying cell growth and division.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials
Mécanisme D'action
The mechanism of action of N,4-dimethyl-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is linked to its ability to interfere with cell division processes. The compound may bind to cellular proteins and enzymes, disrupting their normal function and leading to cell cycle arrest .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family, known for its antimicrobial and antiviral activities.
1,3,4-Oxadiazole: Exhibits anti-inflammatory and analgesic properties.
1,2,5-Oxadiazole-3,4-diamine: A precursor in the synthesis of various biologically active compounds.
Uniqueness
N,4-dimethyl-1,2,5-oxadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1315304-11-0 |
|---|---|
Formule moléculaire |
C4H7N3O |
Poids moléculaire |
113.12 g/mol |
Nom IUPAC |
N,4-dimethyl-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C4H7N3O/c1-3-4(5-2)7-8-6-3/h1-2H3,(H,5,7) |
Clé InChI |
HNXYWYOVPHLAQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NON=C1NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


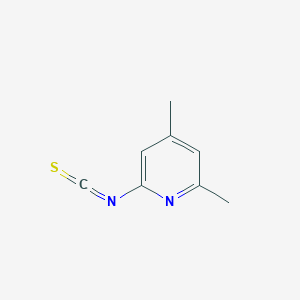
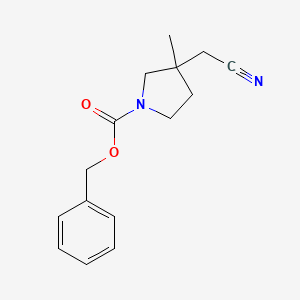
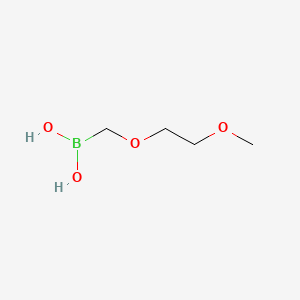
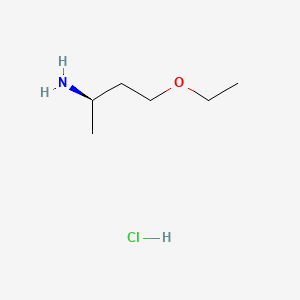
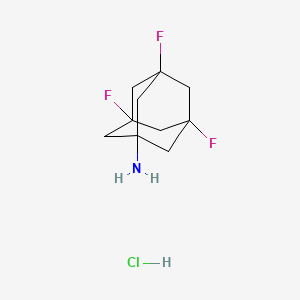
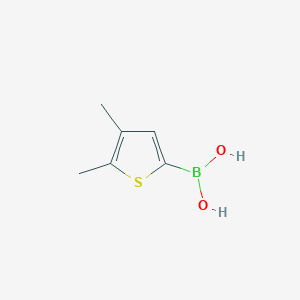
![[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B15299178.png)

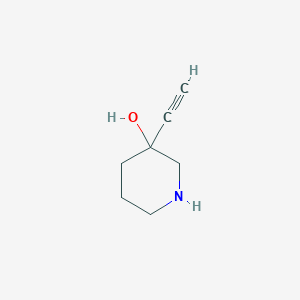
![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)
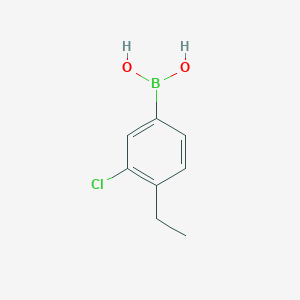
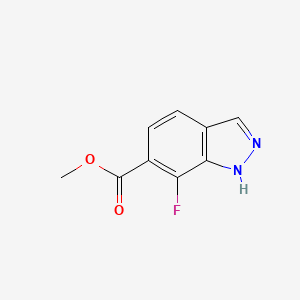
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)
